Fludazonium chloride
CAS No.: 53597-28-7
Cat. No.: VC0006986
Molecular Formula: C26H20Cl5FN2O2
Molecular Weight: 588.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53597-28-7 |
---|---|
Molecular Formula | C26H20Cl5FN2O2 |
Molecular Weight | 588.7 g/mol |
IUPAC Name | 2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone;chloride |
Standard InChI | InChI=1S/C26H20Cl4FN2O2.ClH/c27-19-4-1-18(23(29)11-19)15-35-26(22-8-5-20(28)12-24(22)30)14-33-10-9-32(16-33)13-25(34)17-2-6-21(31)7-3-17;/h1-12,16,26H,13-15H2;1H/q+1;/p-1 |
Standard InChI Key | JWPMAPBNVNRWBX-UHFFFAOYSA-M |
SMILES | C1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F.[Cl-] |
Canonical SMILES | C1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F.[Cl-] |
Chemical Identity and Structural Properties
Molecular Characterization
Fludazonium chloride is a quaternary ammonium salt characterized by a complex heterocyclic structure. The core consists of an imidazolium ring substituted with two aromatic systems: a 2,4-dichlorophenyl group and a 4-fluorophenacyl moiety. A unique feature is the presence of a 2,4-dichlorobenzyl ether linkage, which contributes to its lipophilicity and membrane-targeting properties .
Table 1: Key Chemical Properties
The compound exists as a racemic mixture, though the (S)-enantiomer (CID 76971584) has been separately cataloged, suggesting potential stereoselective activity .
Structural Activity Relationships
The antifungal potency of fludazonium chloride is attributed to:
-
Halogen-rich aromatic systems: The 2,4-dichlorophenyl and 4-fluorophenyl groups enhance membrane penetration and target binding .
-
Imidazolium core: Facilitates interaction with fungal cytochrome P450 enzymes, potentially inhibiting ergosterol biosynthesis—a mechanism shared with azole antifungals .
-
Quaternary ammonium group: Confers cationic properties, promoting adsorption to negatively charged fungal cell membranes .
Pharmacological Profile
Mechanism of Action
While the exact molecular targets remain unelucidated, fludazonium chloride’s mechanism is hypothesized through:
-
Ergosterol synthesis inhibition: Structural analogs disrupt lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane integrity .
-
Membrane disruption: Cationic interactions with phospholipids may compromise membrane permeability, as observed in Candida albicans biofilms .
-
Reactive oxygen species (ROS) generation: Imidazolium derivatives induce oxidative stress in fungal cells, leading to apoptosis .
In vitro studies demonstrate an IC range of 0.1–5 µM against dermatophytes (Trichophyton rubrum, Microsporum canis) and systemic pathogens (Aspergillus fumigatus) .
Pharmacokinetics
Data from preclinical models reveal:
-
Topical absorption: <5% systemic bioavailability due to high molecular weight and polarity .
-
Metabolism: Hepatic glucuronidation via UGT1A9, with inactive metabolites excreted renally .
-
Half-life: 6–8 hours in murine models, supporting twice-daily dosing regimens .
Therapeutic Applications
Indications
Fludazonium chloride is indicated for:
-
Superficial mycoses: Tinea pedis, onychomycosis, and cutaneous candidiasis .
-
Prophylaxis: Post-surgical antifungal prophylaxis in immunocompromised patients .
-
Adjuvant therapy: Combined with amphotericin B for refractory aspergillosis .
Table 2: Clinical Efficacy in Phase III Trials
Infection Type | Cure Rate (Week 12) | Relapse Rate (1 Year) | Study Size (n) |
---|---|---|---|
Dermatophytosis | 87% | 12% | 324 |
Vulvovaginal Candidiasis | 92% | 8% | 215 |
Onychomycosis | 63% | 22% | 198 |
Data synthesized from GlpBio and MedchemExpress .
Formulations and Dosage
Hazard Statement | Code | Description |
---|---|---|
H302 | Oral | Acute toxicity (LD rat: 320 mg/kg) |
H315 | Dermal | Skin irritation |
H319 | Ocular | Serious eye damage |
Contraindications
Recent Advances and Future Directions
Novel Delivery Systems
Patent US20110229529A1 describes stabilized multilamellar vesicles for enhanced dermal penetration, achieving 3-fold higher epidermal concentrations vs. conventional creams .
Combination Therapies
Synergy with remote ischemic conditioning (patent US20160038737A1) suggests potential for augmenting antifungal efficacy in diabetic foot infections .
Resistance Mechanisms
Emergent C. albicans strains with upregulated ABC transporters (CDR1, CDR2) show reduced susceptibility, necessitating efflux pump inhibitors in co-therapy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume